molecular formula C19H22N4O4 B7547584 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole

5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole

Cat. No. B7547584
M. Wt: 370.4 g/mol
InChI Key: MGLAHADNKMBPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole, also known as DMTZ, is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications in various diseases. DMTZ is a potent inhibitor of a specific enzyme, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole involves the inhibition of a specific enzyme, which is involved in various cellular processes, including cell growth, proliferation, and inflammation. 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole binds to the active site of the enzyme, preventing its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of beta-amyloid plaque accumulation in Alzheimer's disease, and the reduction of inflammatory cytokine production in inflammation. 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has also been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole in lab experiments include its potent inhibitory activity against a specific enzyme, its low toxicity profile, and its potential therapeutic applications in various diseases. The limitations of using 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole in lab experiments include the need for further studies to elucidate its mechanism of action and the potential for off-target effects.

Future Directions

There are many future directions for the research and development of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole. One potential direction is the optimization of its chemical structure to improve its potency and selectivity. Another potential direction is the development of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole and its potential off-target effects.

Synthesis Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole involves the reaction of 3,4-dimethoxybenzaldehyde with 3-(4-methoxyphenoxy)propylamine, followed by the addition of sodium azide and copper (I) iodide. The resulting product is purified by column chromatography to obtain 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole in high yield and purity.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been studied extensively for its potential therapeutic applications, including cancer, Alzheimer's disease, and inflammation. In cancer research, 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific enzyme. In Alzheimer's disease research, 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In inflammation research, 5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole has been shown to reduce the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-24-15-6-8-16(9-7-15)27-12-4-11-23-21-19(20-22-23)14-5-10-17(25-2)18(13-14)26-3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLAHADNKMBPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenoxy)propyl]tetrazole

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